molecular formula C19H19N3O4 B2689887 2-methyl-3-nitro-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzamide CAS No. 896366-23-7

2-methyl-3-nitro-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzamide

Cat. No. B2689887
CAS RN: 896366-23-7
M. Wt: 353.378
InChI Key: IJNAQBVGUSJWIQ-UHFFFAOYSA-N
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Description

Benzamides are a significant class of amide compounds. These compounds have been widely used in various industries such as medical, industrial, biological, and potential drug industries . They are found in various natural products in organic chemistry .


Synthesis Analysis

Benzamide compounds can be synthesized starting from benzoic acid derivatives and amine derivatives . The obtained products can be purified, and the analysis of these products can be determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .


Molecular Structure Analysis

The molecular structure of benzamides can be determined using spectroscopic methods such as IR, 1H NMR, and 13C NMR .


Chemical Reactions Analysis

Benzamides can undergo a variety of chemical reactions. For example, they can exhibit antioxidant activity, free radical scavenging, and metal chelating activity .

Scientific Research Applications

Synthesis and Anticancer Activity

Microwave-Assisted Synthesis : A study presented an efficient microwave-assisted synthesis method for producing polysubstituted 4H-pyran derivatives. These compounds were evaluated for their anticancer activity against various human cancer cell lines, demonstrating the potential of novel synthetic methods in accelerating the development of anticancer agents (S. Hadiyal et al., 2020).

Chemical Characterization and Applications

Optically Active Polyamides : Research on the synthesis and characterization of new optically active polyamides containing specific functional groups showed promising material properties. These studies contribute to the development of materials with potential applications in various fields, including electronics and pharmaceuticals (K. Faghihi et al., 2010).

Novel Reaction Mechanisms

Ce(iii)-Catalyzed Synthesis : A Ce(iii)-catalyzed synthesis of pyridyl benzamides from aminopyridines and nitroolefins was described, showcasing a method that broadens the scope of substrates in the absence of additives and external oxidants. This reaction mechanism highlights the versatility and efficiency of rare-earth-metal-catalyzed reactions (Zhengwang Chen et al., 2018).

Environmental and Biological Impact

Genotoxicity Assessment : A study assessing the genotoxicity of various substances, including methyl-tert-butyl ether and benzene, utilized comet assay techniques on human lymphocytes. This research underlines the importance of evaluating the potential DNA-damaging effects of chemical compounds, which is crucial for understanding their safety and environmental impact (Colin S. Chen et al., 2008).

Mechanism of Action

The mechanism of action of benzamides can vary depending on the specific compound and its biological target. Some benzamides show anti-inflammatory and analgesic activities .

Future Directions

Benzamides have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . By conducting in vivo biochemical tests of effective amides, researches can be carried out in different fields of application .

properties

IUPAC Name

2-methyl-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-12-6-8-15(9-7-12)21-11-14(10-18(21)23)20-19(24)16-4-3-5-17(13(16)2)22(25)26/h3-9,14H,10-11H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJNAQBVGUSJWIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-3-nitro-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzamide

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